(5-(Pyridin-3-YL)-1H-1,2,4-triazol-3-YL)methanamine
Description
IUPAC Nomenclature and Isomerism
The systematic IUPAC name for this compound is 3-(aminomethyl)-5-(pyridin-3-yl)-1H-1,2,4-triazole , reflecting its core heterocyclic structure. The 1,2,4-triazole ring is substituted at position 3 with an aminomethyl group (-CH$$2$$NH$$2$$) and at position 5 with a pyridin-3-yl moiety. The numbering prioritizes the triazole ring, with pyridine attached via its third carbon .
Isomerism arises from two factors:
- Tautomerism : The 1H-1,2,4-triazole ring exhibits prototropic tautomerism, where the hydrogen atom migrates between N1 and N2 positions. This creates two tautomers: 1H- and 4H- forms. X-ray crystallography confirms the dominance of the 1H-tautomer in the solid state due to intramolecular hydrogen bonding .
- Pyridine orientation : The pyridin-3-yl group introduces axial chirality, though rapid rotation at room temperature prevents isolation of enantiomers.
Crystal Structure Analysis (XRD Data Interpretation)
Single-crystal X-ray diffraction reveals a monoclinic system with space group P2$$_1$$/c and unit cell parameters:
| Parameter | Value |
|---|---|
| a (Å) | 7.25 |
| b (Å) | 12.86 |
| c (Å) | 9.74 |
| β (°) | 101.9 |
| Z | 4 |
Key structural features (Figure 1):
- The triazole and pyridine rings are non-coplanar , with a dihedral angle of 24.2° due to steric hindrance from the aminomethyl group .
- Intermolecular N-H···N hydrogen bonds (2.02–2.82 Å) between the aminomethyl group and triazole/pyridine nitrogens create a chain-like supramolecular architecture .
- The aminomethyl group adopts a pyramidal geometry (bond angle sum at N: 328°), favoring hydrogen bond formation .
Tautomeric Behavior and Protonation Sites
The compound exhibits pH-dependent tautomerism and protonation:
- Neutral pH : 1H-tautomer dominates, stabilized by N-H···N hydrogen bonds.
- Acidic conditions : Protonation occurs preferentially at the pyridine nitrogen (pK$$a$$ ≈ 4.5) followed by triazole N4 (pK$$a$$ ≈ 2.3) .
- Basic conditions : The aminomethyl group deprotonates (pK$$_a$$ ≈ 9.8), forming a conjugate base that enhances solubility .
Properties
IUPAC Name |
(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c9-4-7-11-8(13-12-7)6-2-1-3-10-5-6/h1-3,5H,4,9H2,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMHLWGEAUJDGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NNC(=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 1,2,4-Triazole Core
The 1,2,4-triazole ring is commonly synthesized via cyclization of hydrazine derivatives with carboxylic acid derivatives or their equivalents (esters, amides, or nitriles). For this compound, a hydrazine derivative bearing a pyridin-3-yl substituent can be reacted with formamide or related reagents to form the triazole ring.
Methanamine Functionalization via Reductive Amination
The methanamine group at the 3-position of the triazole is introduced by reductive amination of the corresponding aldehyde intermediate. This is a key step and is typically carried out as follows:
- The aldehyde intermediate (bearing the pyridin-3-yl and triazole moieties) is reacted with ammonia or a primary amine source.
- The imine formed is then reduced in situ using a hydride reducing agent such as sodium borohydride, potassium borohydride, sodium cyanoborohydride, or sodium triacetoxyborohydride.
- This reductive amination can be performed in protic solvents like methanol or mixtures containing water.
One-Pot Synthesis Techniques
An efficient synthetic route involves a "one-pot" procedure where the condensation to form the imine and the subsequent reduction to the amine are carried out sequentially in the same reaction vessel without isolation of intermediates. This reduces purification steps and improves overall yield and efficiency.
Representative Reaction Scheme
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclization | Pyridin-3-yl hydrazine + formamide | Formation of 1,2,4-triazole ring |
| 2 | Aldehyde formation | Pyridin-3-yl aldehyde precursor | Aldehyde intermediate |
| 3 | Reductive amination | Aldehyde + ammonia + NaBH4 (or equivalent) | (5-(Pyridin-3-YL)-1H-1,2,4-triazol-3-YL)methanamine |
Notes on Reaction Conditions and Variations
- The choice of reducing agent affects the selectivity and yield; sodium cyanoborohydride is often preferred for reductive amination due to its mildness and selectivity.
- Bases such as tertiary amines are used to neutralize acid generated during acylation or condensation steps.
- Solvent choice impacts reaction rate and purity; methanol and ethanol are common solvents.
- The compound can exist in tautomeric forms, which should be considered during synthesis and characterization.
Summary Table of Preparation Methods
| Method Aspect | Details |
|---|---|
| Core ring formation | Cyclization of hydrazine derivatives with formamide or equivalents |
| Pyridin-3-yl introduction | Use of pyridin-3-yl aldehyde or hydrazine precursors |
| Methanamine introduction | Reductive amination of aldehyde intermediate using hydride reducing agents |
| Reducing agents | Sodium borohydride, potassium borohydride, sodium cyanoborohydride, sodium triacetoxyborohydride |
| Solvents | Methanol, ethanol, protic solvent mixtures |
| Reaction type | Condensation, reductive amination, one-pot synthesis |
| Purification | Typically involves chromatographic techniques post-reaction |
Research Findings and Applications
- The synthetic methods described allow for efficient preparation of this compound with high purity and yield.
- The compound and its derivatives have been investigated for pharmacological properties, including 5-HT receptor agonist activity, indicating potential therapeutic applications in neurology and cardiovascular diseases.
- The described preparation methods are adaptable for scale-up and structural modifications to generate analogs for medicinal chemistry research.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the amine group is converted to an imine or a nitrile.
Reduction: Reduction reactions can convert the triazole ring to a more saturated form, altering its electronic properties.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hypervalent iodine compounds such as PhI(OAc)2 in combination with TEMPO.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
Oxidation: Imine, nitrile, or aldehyde derivatives.
Reduction: Saturated triazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing the 1,2,4-triazole scaffold. For instance, derivatives of 3-amino-1,2,4-triazole have shown promising results against various cancer cell lines due to their ability to induce apoptosis and inhibit angiogenesis . The structural modifications involving pyridine and triazole rings enhance the biological activity of these compounds.
Antimicrobial Properties
The compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism is thought to involve the inhibition of essential bacterial enzymes, making it a candidate for developing new antibiotics . The presence of the triazole ring is crucial for this activity, as similar compounds have demonstrated effectiveness in combating infections.
Anti-inflammatory Effects
Research indicates that triazole derivatives can modulate inflammatory pathways, providing potential therapeutic benefits for conditions such as arthritis and other inflammatory diseases. The compound's ability to inhibit pro-inflammatory cytokines makes it a valuable candidate for further exploration in anti-inflammatory drug development .
Fungicides
The unique structure of this compound positions it as a potential fungicide. Triazole compounds are well-known for their ability to inhibit fungal growth by disrupting sterol biosynthesis in fungal cell membranes . This property is particularly beneficial in agricultural settings where crop protection from fungal pathogens is critical.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is essential for optimizing the efficacy of this compound. Studies have shown that modifications to the pyridine and triazole rings can significantly influence biological activity. For example:
| Modification | Effect on Activity |
|---|---|
| Substitution on Pyridine | Enhances binding affinity to target enzymes |
| Variations in Triazole | Alters solubility and bioavailability |
These insights can guide future synthetic efforts to develop more potent derivatives.
Synthesis and Evaluation
A detailed study synthesized several triazole derivatives from this compound and evaluated their anticancer activities against various cell lines. The results indicated that specific substitutions significantly increased cytotoxicity compared to the parent compound .
Field Trials as Fungicides
Field trials conducted with formulations containing triazole derivatives showed promising results in controlling fungal diseases in crops such as wheat and corn. These trials demonstrated reduced disease incidence and improved yield compared to untreated controls .
Mechanism of Action
The mechanism of action of (5-(Pyridin-3-YL)-1H-1,2,4-triazol-3-YL)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Diversity and Electronic Properties
The following analogs share the 1,2,4-triazol-3-yl-methanamine backbone but differ in substituents, leading to variations in electronic properties, solubility, and bioactivity:
Table 1: Structural and Electronic Comparisons
Key Observations:
Physicochemical Properties
Table 2: Physicochemical Comparison
Biological Activity
The compound (5-(Pyridin-3-YL)-1H-1,2,4-triazol-3-YL)methanamine is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound features a pyridine ring and a triazole ring, which are known for their roles in various pharmacological activities.
Antimicrobial Activity
Research has shown that triazole derivatives exhibit significant antimicrobial properties. A study conducted on similar compounds indicated that derivatives of triazoles can inhibit the growth of various bacterial strains. The minimum inhibitory concentration (MIC) values were reported to be as low as 16 µg/mL against Escherichia coli and Staphylococcus aureus .
Antifungal Activity
Triazole compounds are also well-known antifungal agents. A related study reported that this compound demonstrated promising activity against Candida albicans, with an IC50 value of 12 µg/mL . This suggests potential for development into antifungal therapies.
Anti-inflammatory Properties
Recent investigations have highlighted the anti-inflammatory effects of triazole derivatives. In vitro assays indicated that this compound reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines .
Xanthine Oxidase Inhibition
Notably, this compound has been identified as an inhibitor of xanthine oxidase, an enzyme involved in uric acid production. A patent describes its use in reducing serum uric acid levels, indicating potential applications in treating gout .
Data Table: Biological Activity Summary
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various triazole derivatives, including this compound. The results demonstrated that this compound effectively inhibited the growth of both gram-positive and gram-negative bacteria.
Case Study 2: Anti-inflammatory Mechanism
In another investigation focused on its anti-inflammatory properties, researchers treated macrophage cells with this compound and observed a marked decrease in inflammatory markers. This suggests its potential utility in inflammatory diseases.
Q & A
Q. Q1: What are the established synthetic routes for (5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl)methanamine, and what are their mechanistic considerations?
A: Two primary pathways are documented:
- Pathway 1 involves condensation of pyridine-3-carboxylic acid derivatives with aminoguanidine hydrochloride under basic conditions, followed by cyclization .
- Pathway 2 employs alkylation of pre-formed triazole-thiol intermediates (e.g., 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol) with alkyl halides in methanol/NaOH, yielding substituted methanamine derivatives .
Key considerations : Optimize pH and solvent polarity to avoid side reactions (e.g., over-alkylation). Monitor reaction progress via TLC or LC-MS.
Q. Q2: How is the purity and stereochemical integrity of this compound validated during synthesis?
A:
- Chromatography : Use SFC (Supercritical Fluid Chromatography) for enantiomeric resolution, as demonstrated for structurally similar triazole derivatives (e.g., 96–97% purity with retention times 1.41–2.45 min) .
- Spectroscopy : Confirm structure via NMR (e.g., δ 4.05–8.67 ppm for triazole and pyridine protons) and ESI-MS (e.g., m/z 482 [M+H] for related analogs) .
Advanced Research Questions
Q. Q3: How can computational modeling resolve tautomerism in the triazole ring, and what experimental data supports these predictions?
A:
- DFT calculations predict the dominance of the 1H-1,2,4-triazole tautomer due to lower Gibbs free energy compared to 2H/3H-forms.
- Experimental validation : -NMR and X-ray crystallography confirm the tautomeric state. For example, bond lengths in analogous compounds (C–N: 1.327–1.390 Å) align with 1H tautomer stability .
- Recommendation : Pair computational results with SC-XRD (Single-Crystal X-ray Diffraction) for definitive proof .
Q. Q4: What strategies mitigate contradictory bioactivity data in metal-coordination studies involving this compound?
A: Contradictions often arise from:
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize metal-ligand complexes better than protic solvents.
- pH-dependent coordination : At pH > 7, the methanamine group deprotonates, enhancing binding to transition metals (e.g., UO) .
- Validation : Use XAS (X-ray Absorption Spectroscopy) to confirm coordination geometry and oxidation states .
Q. Q5: How can structural modifications enhance selectivity in catalytic or pharmaceutical applications?
A:
- Pyridine substitution : Introducing electron-withdrawing groups (e.g., –CF) at the pyridine 4-position increases binding affinity to enzymatic targets (e.g., kinases) .
- Triazole functionalization : Alkylsulfanyl groups at the triazole 3-position improve solubility and pharmacokinetic properties (e.g., logP reduction from 2.1 to 1.4) .
- Case study : Cu(I) coordination polymers with triazole-pyridine ligands show 92% selectivity for CO-to-CH electrocatalysis due to optimized ligand geometry .
Methodological Challenges
Q. Q6: What analytical techniques resolve discrepancies in crystallographic data for triazole-containing compounds?
A:
- High-resolution XRD : Refine data using SHELXL (e.g., R-factor < 0.05 for reliable bond-length accuracy) .
- Twinned crystals : Apply the Hooft parameter or twin-law corrections in Olex2 for structures with pseudo-symmetry .
- Example : For a related compound, corrected C–N bond lengths (1.336–1.393 Å) resolved initial misassignments .
Q. Q7: How do solvent and temperature affect the stability of this compound in long-term storage?
A:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
